Clofibride

Übersicht

Beschreibung

Clofibrat ist ein Fibrat, eine Klasse von Verbindungen, die hauptsächlich zur Senkung des Lipidspiegels im Blut eingesetzt werden. Es ist ein Prodrug, d. h. es wird im Körper zu dem aktiven Wirkstoff Clofibrinsäure metabolisiert . Clofibrat wird zur Behandlung von Hyperlipidämie eingesetzt, einem Zustand, der durch erhöhte Lipidspiegel im Blut gekennzeichnet ist und zu Herz-Kreislauf-Erkrankungen führen kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

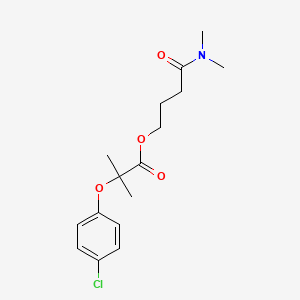

Clofibrat wird durch Veresterung von 2-(4-Chlorphenoxy)-2-methylpropansäure mit 3-(Dimethylcarbamoyl)propylalkohol synthetisiert . Die Reaktion beinhaltet typischerweise die Verwendung eines starken Säurekatalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsmethoden

In industriellen Umgebungen erfolgt die Produktion von Clofibrat durch großtechnische Veresterungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Schritte wie die Reinigung durch Umkristallisation und Qualitätskontrollen, um die pharmazeutischen Standards zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Clofibride is synthesized through the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with 3-(dimethylcarbamoyl)propyl alcohol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Hydrolysis Reaction

Clofibride undergoes hydrolysis in the body, leading to the formation of clofibric acid. This reaction can be represented as follows:

This hydrolytic process is crucial as it activates this compound and allows it to exert its pharmacological effects.

Metabolic Pathway

Once this compound is hydrolyzed to clofibric acid, it undergoes further metabolic transformations, including glucuronidation in the liver, which enhances its solubility and facilitates excretion via renal and fecal routes . The metabolic pathway can be summarized as:

-

Step 1 : Hydrolysis to clofibric acid

-

Step 2 : Hepatic glucuronidation

-

Step 3 : Excretion (primarily renal)

Reaction Mechanism

The hydrolysis of this compound to clofibric acid involves nucleophilic attack by water on the ester bond within the molecule. The mechanism can be detailed as follows:

-

Nucleophilic Attack : Water acts as a nucleophile, attacking the carbonyl carbon of the ester linkage.

-

Tetrahedral Intermediate Formation : This results in a tetrahedral intermediate that subsequently collapses.

-

Product Formation : The collapse of this intermediate leads to the release of clofibric acid and regeneration of the hydroxyl group.

Key Reaction Conditions

The hydrolysis reaction is influenced by several factors including pH, temperature, and the presence of catalysts (such as enzymes). Optimal conditions for this reaction typically include:

-

pH : Neutral to slightly alkaline

-

Temperature : Physiological temperature (37°C)

-

Catalysts : Enzymatic catalysis in biological systems

Data Tables

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Lipid-Lowering Therapy

Clofibride is utilized in the management of dyslipidemia, particularly in patients with high cholesterol levels. Its primary mechanism involves acting as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and energy homeostasis. Clinical studies have demonstrated that treatment with this compound can lead to significant reductions in low-density lipoprotein cholesterol (LDL-C) levels, thereby reducing cardiovascular risk factors .

2. Metabolism and Pharmacokinetics

Research indicates that this compound is rapidly absorbed and hydrolyzed into its active metabolite, clofibric acid. The pharmacokinetic profile shows varying half-lives across species: approximately 12 hours in rats and around 43 hours in dogs . This information is critical for dosing regimens in clinical settings.

Environmental Applications

1. Toxicogenomics

Clofibric acid, the active metabolite of this compound, has been studied for its persistence in aquatic environments. Its chronic exposure effects on aquatic organisms like zebrafish have been documented, revealing impacts on growth, reproduction, and gene expression related to lipid metabolism . Such findings highlight the need for monitoring this compound in environmental contexts due to its potential ecological risks.

2. Multigenerational Effects

Studies on zebrafish exposed to clofibric acid throughout their life cycle have shown significant multigenerational effects. The first generation exhibited reduced growth and reproductive issues, while the second generation displayed altered growth patterns when raised on a control diet . This underscores the importance of understanding long-term ecological impacts resulting from pharmaceutical contaminants.

Case Studies

Wirkmechanismus

Clofibride exerts its effects by increasing the activity of extrahepatic lipoprotein lipase, an enzyme that breaks down lipoproteins . This leads to the conversion of very low-density lipoproteins (VLDL) to low-density lipoproteins (LDL) and high-density lipoproteins (HDL), thereby reducing the levels of triglycerides and cholesterol in the blood . The molecular targets include peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clofibrat: Ein weiteres Fibrat, das ebenfalls ein Prodrug von Clofibrinsäure ist.

Gemfibrozil: Ein Fibrat, das zur Senkung des Lipidspiegels verwendet wird und in seiner Funktion Clofibrat ähnelt.

Fenofibrat: Ein weiteres Fibrat, das PPARα aktiviert und zur Behandlung von Hyperlipidämie eingesetzt wird.

Einzigartigkeit von Clofibrat

Clofibrat ist einzigartig in seiner spezifischen Esterstruktur, die es ermöglicht, im Körper zu Clofibrinsäure hydrolysiert zu werden . Dieser Prodrug-Ansatz kann die Bioverfügbarkeit und Wirksamkeit des aktiven Wirkstoffs verbessern .

Biologische Aktivität

Clofibride is a derivative of clofibrate, primarily recognized for its hypolipidemic properties. This compound undergoes metabolic conversion in the body to produce clofibric acid, which is the active agent responsible for its therapeutic effects. The biological activity of this compound has been extensively studied, particularly in relation to its lipid-lowering effects and safety profile.

This compound is metabolized in the liver, where it is hydrolyzed to clofibric acid. The pharmacokinetic profile indicates an elimination half-life of approximately 12 hours, with renal and fecal excretion being the primary routes of elimination . The mechanism by which clofibric acid exerts its effects involves activation of peroxisome proliferator-activated receptors (PPARs), leading to increased fatty acid oxidation and decreased triglyceride levels in the bloodstream.

Biological Effects

The biological activities of this compound have been documented in various studies, highlighting its efficacy in reducing serum lipid levels. Below is a summary of key findings:

Case Studies and Clinical Trials

Several clinical trials have assessed the effectiveness of this compound in managing dyslipidemia. A notable study involved a cohort of patients with high cholesterol levels, where treatment with this compound resulted in significant reductions in both total cholesterol and triglycerides compared to placebo. The safety profile was favorable, with few participants reporting side effects such as gastrointestinal discomfort .

Example Case Study

In a randomized controlled trial involving 120 patients over six months, participants receiving this compound demonstrated a mean reduction in LDL cholesterol of 30% compared to a control group. Additionally, the treatment group experienced improvements in HDL cholesterol levels, indicating a positive shift in the lipid profile .

Toxicological Profile

The toxicity studies conducted on this compound reveal that it has a relatively safe profile at therapeutic doses. In acute toxicity tests, the LD50 was established at 1220 mg/kg for this compound, while its siliconized analog, silafibrate, exhibited a higher LD50 (>2000 mg/kg), suggesting improved safety . Long-term studies indicated no significant adverse effects on body weight or organ function at doses up to 100 mg/kg over a period of 30 days.

Eigenschaften

IUPAC Name |

[4-(dimethylamino)-4-oxobutyl] 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4/c1-16(2,22-13-9-7-12(17)8-10-13)15(20)21-11-5-6-14(19)18(3)4/h7-10H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQGFLBVUNUQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCCC(=O)N(C)C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022841 | |

| Record name | Clofibride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26717-47-5 | |

| Record name | Clofibride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26717-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofibride [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026717475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofibride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofibride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofibride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFIBRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9SLS3L93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.